molecular formula C9H19NO2 B1442473 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol CAS No. 1178195-37-3

2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol

Cat. No.: B1442473
CAS No.: 1178195-37-3
M. Wt: 173.25 g/mol
InChI Key: JRCNNLWYWYAKEO-UHFFFAOYSA-N
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Description

2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . It is also known by its IUPAC name, 2-methyl-1-(tetrahydro-2H-pyran-4-ylamino)-2-propanol . This compound is characterized by the presence of a tetrahydropyran ring and an amino alcohol functional group, making it a versatile molecule in various chemical reactions and applications.

Safety and Hazards

The compound is associated with hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol typically involves the reaction of 2-methyl-2-propanol with oxan-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety and regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s amino alcohol functional group allows it to participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol is unique due to its specific structural features, such as the tetrahydropyran ring and amino alcohol functional group. These features confer distinct chemical and physical properties, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

2-methyl-1-(oxan-4-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-9(2,11)7-10-8-3-5-12-6-4-8/h8,10-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCNNLWYWYAKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.75 g of 1-amino-2-methylpropan-2-ol are dissolved in 20 ml of MeOH. 1.71 ml of glacial acetic acid are added dropwise under an inert atmosphere. 2 g of tetrahydropyran-4-one in 10 ml of MeOH are added, the mixture is stirred for 30 minutes at room temperature and 1.98 g of sodium cyanoborohydride are added. The resulting mixture is stirred under an inert atmosphere for 15 hours. The reaction medium is poured into saturated aqueous NaHCO3 solution (100 ml). The resulting mixture is stirred for 30 minutes and then extracted with 4 times 100 ml of DCM. The organic phase is dried over Na2SO4, filtered and evaporated without heating. The MeOH contained in the aqueous phase is evaporated off and the extraction, drying, filtration and evaporation operation is repeated 3 times. 2.8 g of 2-methyl-1-((tetrahydro-2H-pyran-4-yl)amino)propan-2-ol are recovered in total.
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.98 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
1.71 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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